2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is a chemical compound with significant biological and chemical properties. Its molecular formula is , and it has a molecular weight of approximately 313.78 g/mol. This compound is classified as a derivative of quinoline, which is a heterocyclic aromatic organic compound known for its diverse applications in medicinal chemistry and material sciences. The compound is identified by various chemical databases, including PubChem (CID: 42914803) and has a specific InChI Key of FSRDDXOKSKFDFO-UHFFFAOYSA-N .
The synthesis of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride involves several key steps:
The molecular structure of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride can be described as follows:
The structural representation can be denoted using SMILES notation: CC1=C(C(=NC2=CC=CC=C12)C3=CC=CC=C3)CC(=O)O.Cl
.
The chemical reactions involving 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride are primarily focused on its reactivity due to functional groups present:
These reactions are crucial for modifying the compound for various applications in research and industry .
The mechanism of action for 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride include:
Safety data indicates that it poses moderate hazards (signal word: Warning), with precautionary measures recommended for handling .
The applications of 2-(2-Methyl-4-phenylquinolin-3-yl)acetic acid hydrochloride span several scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2